Ouabagenin is a cardiotonic steroid aglycone, meaning it is the non-sugar portion of a cardiac glycoside molecule. It is derived from ouabain, a cardiac glycoside extracted from the seeds of the African ouabaio tree (Acokanthera ouabaio) and other plants. Ouabagenin is a crucial research tool for investigating the structure-activity relationships of cardiac glycosides and the function of sodium-potassium adenosine triphosphatase (Na+,K+-ATPase). []
The synthesis of ouabagenin has been a subject of extensive research due to its structural complexity. Several synthetic methods have been developed:
Ouabagenin exhibits a unique molecular structure characterized by:
Ouabagenin participates in various chemical reactions that are critical for its synthesis and modification:
The mechanism of action of ouabagenin is primarily linked to its role as a cardiotonic agent:
Ouabagenin possesses distinct physical and chemical properties:
Ouabagenin has significant scientific applications, particularly in pharmacology:
Ouabagenin (CAS# 508-52-1), the aglycone of the cardiac glycoside ouabain, was first isolated in 1942 by Mannich and Siewert from plant sources after the identification of its parent compound, ouabain, by French chemist Arnaud in 1888. Arnaud isolated ouabain from the bark and roots of the African Acokanthera schimperi (ouabaio tree) and Strophanthus gratus, traditionally used in arrow poisons [1] [3]. The structural elucidation of ouabagenin represented a milestone in steroid chemistry due to its unprecedented oxygenation pattern, including a C19 hydroxyl group—a feature absent in most mammalian steroids. Early semisynthetic approaches relied on cortisone acetate as a starting material ($1.2/g), leveraging its pre-existing C3 and C11 oxidations [1]. The first total synthesis of ouabain (and thus access to ouabagenin) was achieved in 2008 by Deslongchamps et al. using a polyanionic cyclization strategy, resolving a long-standing synthetic challenge [1] [3] [5].
Table 1: Key Historical Milestones in Ouabagenin Research
Year | Milestone | Key Contributors |
---|---|---|
1888 | Isolation of ouabain | Arnaud |
1942 | Identification of ouabagenin | Mannich & Siewert |
2008 | First total synthesis of ouabain | Deslongchamps et al. |
2019 | Modular synthesis enabling SAR studies | Zhang et al. |
Ouabagenin (C₂₃H₃₄O₈, MW 438.5 g/mol) belongs to the cardenolide subclass of cardiac steroids, characterized by a five-membered unsaturated butyrolactone (butenolide) ring at C17β [1] [3]. Its core structure features the cis fusion of A/B and C/D rings—a hallmark of cardiotonic steroids—and eight oxygenated functional groups: hydroxyl groups at C1β, C5β, C11α, C14β, and C19, a hydroxymethyl at C10, and a C3β hydroxyl that serves as the glycosylation site in ouabain [1] [4]. The C19 hydroxyl group is a key structural differentiator from less-oxygenated cardenolides like digitoxigenin and underlies its unique biochemical interactions. Unlike bufadienolides (e.g., bufalin), which possess a six-membered pyrone ring, cardenolides like ouabagenin exhibit distinct structure-activity relationships with Na⁺/K⁺-ATPase due to their butenolide moiety [1] [6].
Table 2: Structural Comparison of Select Cardenolides
Compound | Core Structure | Key Functional Groups | Molecular Formula | Plant Source |
---|---|---|---|---|
Ouabagenin | 5β,14β-androstane | C1β-OH, C5β-OH, C11α-OH, C14β-OH, C19-OH, C17β-butenolide | C₂₃H₃₄O₈ | A. schimperi, S. gratus |
Digitoxigenin | 5β,14β-androstane | C14β-OH, C17β-butenolide | C₂₃H₃₄O₄ | Digitalis purpurea |
Digoxigenin | 5β,14β-androstane | C12β-OH, C14β-OH, C17β-butenolide | C₂₃H₃₄O₅ | Digitalis lanata |
Ouabagenin is biosynthesized in plants via the mevalonate pathway, starting from cholesterol. Key steps include:
Recent synthetic biology studies confirm that A. schimperi and S. gratus utilize compartmentalized reactions across chloroplasts and endoplasmic reticulum for ouabagenin production, with final glycosylation occurring in the cytosol [3]. The C19 hydroxylation remains the least understood biosynthetic step, hypothesized to involve a radical rebound mechanism via CYP enzymes [1] [5].
Table 3: Physicochemical Properties of Ouabagenin
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 438.5 g/mol | Calculated from C₂₃H₃₄O₈ |
Solubility | Soluble in chloroform, DMSO, acetone; insoluble in water | In vitro handling [2] |
Melting Point | Not reported | - |
Thermal Stability | Stable at -20°C (desiccated) | Long-term storage [2] |
Key Functional Groups | 1°, 2°, 3° hydroxyls; α,β-unsaturated lactone | FTIR/NMR data [1] [4] |
The synthesis of ouabagenin has evolved through three generations:
The C19 hydroxyl group remains the foremost synthetic challenge due to steric hindrance and the need for stereoselective installation. Modern strategies leverage "redox-relay" approaches, transferring oxidation states from C17 or C11 ketones to C19 [1] [5].
Table 4: Comparative Synthetic Strategies for Ouabagenin
Approach | Key Starting Material | Steps | Yield | Advantages |
---|---|---|---|---|
Semisynthesis | Cortisone acetate | 35+ | <5% | Uses cheap steroid precursors |
Total Synthesis (2008) | Cyclohexenone + Nazarov reagent | 62 | ~0.1% | Achieves full stereocontrol |
Modular Synthesis (2019) | Chiral enone + β-ketoester | 12–15 | 10–15% | Scalable; enables C5/C11 stereochemical variants |
Several ouabagenin derivatives have been synthesized to probe structure-activity relationships:
Notably, ouabagenin itself acts as a liver X receptor (LXR) ligand with selectivity for LXRβ over LXRα—a property lost in C19-deoxy derivatives [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7